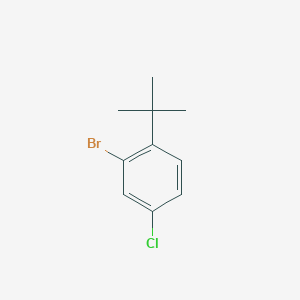

2-Bromo-1-(tert-butyl)-4-chlorobenzene

Description

Significance as a Halogenated Aromatic Building Block in Complex Molecular Architectures

Halogenated aromatic compounds are fundamental precursors in synthetic chemistry, serving as versatile intermediates for creating new chemical bonds. researchgate.net 2-Bromo-1-(tert-butyl)-4-chlorobenzene is particularly significant due to its nature as a bifunctional building block. The bromine and chlorine atoms on the aromatic ring act as reactive "handles" that can be selectively addressed to participate in a wide array of chemical transformations.

The primary utility of this compound lies in its application in metal-catalyzed cross-coupling reactions. These reactions are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex organic molecules from simpler precursors. nbinno.com The bromine atom, in particular, is highly reactive in palladium-catalyzed processes such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nbinno.com This allows for the efficient attachment of various organic fragments, including alkyl, aryl, vinyl, and alkynyl groups, at a specific position on the benzene (B151609) ring. The presence of these reactive sites makes the compound a key intermediate for synthesizing molecules with tailored properties for use in pharmaceuticals, materials science, and fine chemical manufacturing. nbinno.com

Strategic Importance in Advanced Organic Synthesis

The strategic value of this compound in advanced organic synthesis stems from the distinct chemical properties of its three substituents, which allow for controlled and sequential reactions.

Differential Reactivity of Halogens: A key strategic feature is the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In many catalytic systems, particularly those based on palladium, the C-Br bond is significantly more reactive and will undergo oxidative addition more readily than the C-Cl bond. This reactivity difference enables chemists to perform selective cross-coupling reactions at the bromine-substituted position while leaving the chlorine atom intact for a subsequent, different transformation. This stepwise functionalization is crucial for the controlled and efficient synthesis of highly substituted, multifunctional aromatic compounds.

The Role of the Tert-Butyl Group: The tert-butyl group is not merely a passive substituent; it plays a critical strategic role in synthesis. nbinno.com Its large size exerts significant steric hindrance, which can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions on the molecule. nbinno.com Furthermore, the tert-butyl group can modify the physical and electronic properties of both the intermediate and the final product, affecting characteristics such as solubility, thermal stability, and crystal packing. nbinno.com

The combination of these features makes this compound a strategically important intermediate, allowing for the rational design and execution of complex synthetic pathways.

Interactive Data Table: Strategic Roles of Substituents in this compound

| Substituent | Position | Key Role in Synthesis | Common Reactions |

| Bromo Group | 2 | Primary reactive site for cross-coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |

| Chloro Group | 4 | Secondary reactive site, allows for sequential functionalization | Cross-coupling (harsher conditions), Nucleophilic Aromatic Substitution |

| Tert-Butyl Group | 1 | Steric director, influences regioselectivity and product properties | N/A (generally unreactive) |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-tert-butyl-4-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUKVQULLPJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Bromo 1 Tert Butyl 4 Chlorobenzene

Established Synthetic Pathways

The synthesis of 2-Bromo-1-(tert-butyl)-4-chlorobenzene is primarily achieved through the regioselective halogenation of a substituted benzene (B151609) ring. The order of introduction of the halogen atoms is crucial and is dictated by the directing effects of the substituents present on the aromatic ring.

Regioselective Halogenation of tert-Butylbenzene (B1681246)

A common and effective strategy for the synthesis of this compound involves a two-step halogenation of tert-butylbenzene. This pathway first introduces a chlorine atom, followed by the regioselective bromination of the resulting intermediate.

The initial step is the chlorination of tert-butylbenzene. The tert-butyl group is a moderately activating, ortho, para-directing group. Due to steric hindrance from the bulky tert-butyl group, the para-substituted product, 1-(tert-butyl)-4-chlorobenzene, is the major product. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid.

Subsequently, 1-(tert-butyl)-4-chlorobenzene is subjected to bromination. In this intermediate, both the tert-butyl group and the chlorine atom are ortho, para-directing. The tert-butyl group strongly directs to its ortho and para positions, while the chlorine atom also directs to its ortho and para positions. The position ortho to the tert-butyl group and meta to the chlorine atom is the most sterically accessible and electronically favorable position for the incoming electrophile (bromine). This leads to the formation of the desired product, this compound.

The bromination of 1-(tert-butyl)-4-chlorobenzene is effectively catalyzed by Lewis acids, with iron(III) bromide being a common choice. Iron(III) bromide is often generated in situ from the reaction of iron powder with bromine. chemspider.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the electron-rich aromatic ring. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity.

Table 1: Regioselectivity in the Bromination of 1-(tert-butyl)-4-chlorobenzene

| Substituent | Directing Effect | Position of Bromination | Major Product |

|---|---|---|---|

| tert-Butyl | Ortho, Para | Ortho to tert-butyl, meta to chloro | This compound |

While the primary route involves bromination of a chlorinated precursor, an alternative could theoretically involve the chlorination of a brominated precursor. For instance, the chlorination of 2-bromo-1-tert-butylbenzene. In this scenario, the directing effects of the tert-butyl and bromo groups would determine the position of chlorination. Similar to bromination, this electrophilic aromatic substitution is catalyzed by a Lewis acid such as iron(III) chloride (FeCl₃). sciforum.netrsc.org Iron(III) chloride activates the chlorine molecule, making it a more potent electrophile.

Precursor-Based Synthetic Approaches (e.g., Benzene-Initiated Routes)

A comprehensive synthetic strategy for this compound can be designed starting from benzene. This multi-step approach involves the sequential introduction of the tert-butyl, chloro, and bromo groups, with the order of reactions being critical to ensure the correct regiochemistry.

A logical synthetic sequence starting from benzene is as follows:

Friedel-Crafts Alkylation: Benzene is first alkylated with a tert-butyl source, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form tert-butylbenzene. cerritos.edu

Chlorination: The resulting tert-butylbenzene is then chlorinated. As mentioned previously, the para-substituted product, 1-(tert-butyl)-4-chlorobenzene, is the major isomer formed due to the directing effect and steric bulk of the tert-butyl group. This reaction is typically catalyzed by iron(III) chloride.

Bromination: Finally, the 1-(tert-butyl)-4-chlorobenzene is brominated, as described in section 2.1.1.1, to yield this compound.

Advanced Reaction Condition Optimization

To maximize the yield and purity of this compound, optimization of reaction conditions is essential. Key parameters that influence the outcome of the halogenation reactions include temperature and the choice of solvent.

Temperature Control and Solvent Effects in Halogenation Reactions (e.g., 0–5°C, polar aprotic solvents like DMF)

Temperature plays a crucial role in controlling the regioselectivity of electrophilic aromatic substitution reactions. Lowering the reaction temperature can enhance the selectivity for the thermodynamically favored product and minimize the formation of unwanted side products. For the bromination of activated aromatic rings, conducting the reaction at low temperatures, such as 0–5°C, can be advantageous. chemspider.com For instance, the bromination of some activated aromatic compounds has shown high para-selectivity at its lowest effective temperature. nih.gov

The choice of solvent can also significantly impact the rate and selectivity of halogenation reactions. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), can influence the reaction by stabilizing charged intermediates and modulating the reactivity of the halogenating agent. While specific studies on the use of DMF for the synthesis of this compound are not extensively detailed in readily available literature, the use of polar aprotic solvents like acetonitrile (B52724) has been shown to be effective in electrophilic brominations. nih.gov

Table 2: Illustrative Impact of Reaction Conditions on Halogenation

| Parameter | Condition | Expected Outcome |

|---|---|---|

| Temperature | 0–5°C | Increased regioselectivity, reduced side products. |

| Room Temperature | Potentially faster reaction, but may lead to a mixture of isomers. | |

| Solvent | Non-polar (e.g., CCl₄) | Standard conditions for many classical halogenations. |

Strategies for High Yield and Purity Achievement

Achieving high yields (ideally >95%) and purity is paramount in the synthesis of this compound to ensure the efficiency and cost-effectiveness of subsequent reactions. Key strategies revolve around the careful control of reaction conditions and the selection of appropriate reagents and purification methods.

A plausible and effective synthetic route commences with the Friedel-Crafts alkylation of 1-bromo-4-chlorobenzene (B145707). This electrophilic aromatic substitution reaction introduces the bulky tert-butyl group onto the benzene ring. The directing effects of the existing chloro and bromo substituents, both of which are ortho-, para-directing, will primarily yield 1-bromo-4-chloro-2-(tert-butyl)benzene, which is an isomer of the target compound, and 1-bromo-4-chloro-3-(tert-butyl)benzene. To synthesize the desired product, an alternative strategy starting from 1-(tert-butyl)-4-chlorobenzene is more direct.

The bromination of 1-(tert-butyl)-4-chlorobenzene is the key step. The tert-butyl group is a bulky ortho-, para-directing group, as is the chlorine atom. This directs the incoming bromine atom to the positions ortho to the tert-butyl group and ortho/para to the chlorine atom. Due to steric hindrance from the bulky tert-butyl group, substitution at the ortho position is highly favored, leading to the formation of this compound.

To achieve high yields and purity, several factors must be meticulously controlled:

Reaction Temperature: Lowering the reaction temperature during bromination can enhance the selectivity of the reaction, minimizing the formation of di-brominated and other isomeric byproducts.

Catalyst Selection: While a Lewis acid catalyst like iron(III) bromide (FeBr₃) is typically used for bromination, its concentration and activity must be optimized. Overly active catalysts or high concentrations can lead to side reactions.

Stoichiometry of Reagents: Precise control over the molar ratio of the brominating agent (e.g., bromine, Br₂) to the substrate (1-(tert-butyl)-4-chlorobenzene) is crucial. Using a slight excess of the substrate can help to minimize the formation of polybrominated products.

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is critical. This prevents the ingress of moisture and oxygen, which can lead to the degradation of reagents and the formation of unwanted byproducts, thereby affecting both yield and purity.

Purification Techniques: Post-reaction workup and purification are vital for achieving high purity. This typically involves quenching the reaction, followed by extraction and washing to remove the catalyst and any acidic byproducts. Final purification is often achieved through distillation under reduced pressure or recrystallization, which can effectively separate the desired product from any remaining starting materials or isomers.

Table 1: Key Parameters for High Yield and Purity Synthesis

| Parameter | Strategy | Rationale |

| Starting Material | High-purity 1-(tert-butyl)-4-chlorobenzene | Minimizes the introduction of impurities from the outset. |

| Brominating Agent | Controlled addition of Br₂ or use of N-Bromosuccinimide (NBS) | Precise stoichiometry prevents over-bromination. NBS can offer higher selectivity. |

| Catalyst | Optimized concentration of a mild Lewis acid (e.g., FeBr₃) | Controls the rate and selectivity of the electrophilic substitution. |

| Temperature | Low temperature (e.g., 0-5 °C) | Increases regioselectivity and reduces byproduct formation. |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |

| Purification | Fractional distillation or recrystallization | Effectively separates the target compound from isomers and impurities. |

Industrial-Scale Synthesis Considerations

Translating the synthesis of this compound to an industrial scale introduces a new set of challenges and considerations, primarily focused on safety, efficiency, scalability, and cost-effectiveness. Modern chemical manufacturing increasingly relies on advanced technologies like continuous flow reactors and sophisticated separation techniques to address these challenges.

Continuous Flow Reactors:

Continuous flow chemistry offers several advantages over traditional batch processing for the industrial synthesis of this compound. In a continuous flow setup, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This approach allows for:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors enables rapid and efficient heat exchange. This is particularly crucial for exothermic reactions like bromination, allowing for precise temperature control and preventing thermal runaways.

Improved Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling hazardous materials and managing exothermic reactions.

Increased Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reaction optimization, often resulting in higher yields and fewer byproducts.

Scalability: Scaling up production in a continuous flow system is typically achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors.

A potential continuous flow process for this synthesis would involve the precise mixing of streams of 1-(tert-butyl)-4-chlorobenzene and the brominating agent with a catalyst, followed by passage through a temperature-controlled reactor coil. The output stream would then be directed to an in-line purification system.

Advanced Separation Techniques:

On an industrial scale, achieving the required purity of this compound necessitates advanced separation technologies. While laboratory-scale purifications might rely on simple distillation or column chromatography, industrial processes often employ more efficient and scalable methods:

Continuous Distillation: Multi-stage continuous distillation columns can be used to efficiently separate the product from unreacted starting materials, solvents, and byproducts with different boiling points.

Melt Crystallization: This technique can be a highly effective and energy-efficient method for purifying crystalline solids. By carefully controlling the cooling and heating cycles, high-purity crystals of the desired product can be grown from the molten crude material.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Less efficient, potential for hot spots | Highly efficient, precise temperature control |

| Safety | Higher risk due to large volumes | Inherently safer with small reaction volumes |

| Scalability | Requires larger reactors | Achieved by longer run times or numbering up |

| Process Control | More challenging to maintain uniformity | Precise control over reaction parameters |

| Yield & Purity | Can be variable | Often higher and more consistent |

By integrating these advanced synthetic and purification technologies, the industrial-scale production of this compound can be achieved with high efficiency, purity, and safety, meeting the stringent requirements of its downstream applications.

Chemical Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1 Tert Butyl 4 Chlorobenzene

Aromatic Substitution Reactions

The electronic landscape of 2-bromo-1-(tert-butyl)-4-chlorobenzene is shaped by the interplay of its three substituents: a bulky, electron-donating tert-butyl group and two deactivating, yet ortho-, para-directing halogen atoms. This intricate balance of steric and electronic effects governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Reactivity and Deactivation Effects

In the context of electrophilic aromatic substitution (EAS), the benzene (B151609) ring of this compound is generally considered deactivated compared to benzene itself. This deactivation stems from the inductive electron-withdrawing effects of the bromine and chlorine atoms, which reduce the electron density of the aromatic π-system, making it less attractive to incoming electrophiles.

The tert-butyl group, being an alkyl group, is an activating substituent that donates electron density through an inductive effect. However, the combined deactivating influence of the two halogen atoms typically outweighs the activating effect of the single alkyl group. Both bromine and chlorine are classified as deactivating groups, yet they direct incoming electrophiles to the ortho and para positions due to the stabilizing effect of their lone pairs on the corresponding cationic intermediates (arenium ions).

Considering the existing substitution pattern, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents can be summarized as follows:

tert-Butyl group (at C1): Ortho-, para-directing. It activates the C2 and C6 (ortho) and C4 (para) positions. However, C2 and C4 are already substituted. Thus, it primarily directs towards C6.

Bromo group (at C2): Ortho-, para-directing. It directs towards C1 and C3 (ortho) and C5 (para). C1 is substituted.

Chloro group (at C4): Ortho-, para-directing. It directs towards C3 and C5 (ortho) and C1 (para). C1 is substituted.

The positions C3 and C5 are ortho to the chlorine atom and para/meta to the bromine and tert-butyl groups. The C6 position is ortho to the tert-butyl group and meta to both halogens. The bulky nature of the tert-butyl group at C1 is expected to sterically hinder electrophilic attack at the adjacent C6 position. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, which are activated by the resonance effects of the adjacent halogens. A definitive prediction of the major product would require specific experimental data, as the outcome depends on the precise reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Halogen Lability

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the intermediate Meisenheimer complex. In this compound, there are no strong electron-withdrawing groups like nitro or cyano. The tert-butyl group is electron-donating, which further disfavors the formation of the negatively charged intermediate required for a classical SNAr mechanism.

Consequently, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. For such a reaction to proceed, harsh conditions or an alternative mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be necessary. In a hypothetical forced SNAr reaction, the relative lability of the halogens would come into play. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that the bromide would be the better leaving group. However, the rate-determining step in SNAr is typically the initial nucleophilic attack, which is influenced by the electron-withdrawing ability of the leaving group. Fluorine is the most effective halogen at activating a ring for SNAr due to its high electronegativity, despite the C-F bond being the strongest. Between bromine and chlorine, chlorine's greater electronegativity might slightly favor attack at the carbon to which it is attached, but the better leaving group ability of bromide would favor its departure. Without specific experimental data, predicting which halogen would be displaced is not straightforward and would depend heavily on the reaction conditions and the nature of the nucleophile.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the selectivity of these reactions is a key consideration.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed in a variety of cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, which corresponds to the bond dissociation energies of the carbon-halogen bonds. This trend is crucial for achieving selective reactions with dihalogenated substrates.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a versatile and widely used reaction. In the case of this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br bond.

Research on the closely related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, has demonstrated the feasibility of selective Suzuki-Miyaura coupling. In this study, various phenylboronic acids were successfully coupled at the C-Br position while leaving the C-Cl bond intact, achieving moderate to good yields. This provides strong evidence that a similar selective transformation would be expected for this compound.

| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 2-(tert-butyl)-4-chloro-1,1'-biphenyl |

| 4-Methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 2-(tert-butyl)-4-chloro-4'-methyl-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 2-(tert-butyl)-4-chloro-4'-methoxy-1,1'-biphenyl |

This table represents expected outcomes based on the reactivity of similar compounds, as specific experimental data for this compound was not available in the cited literature.

The Heck and Sonogashira reactions are other important palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds. The Heck reaction couples an organohalide with an alkene, while the Sonogashira reaction couples an organohalide with a terminal alkyne.

Given the established reactivity trend of aryl halides in palladium-catalyzed reactions (C-Br > C-Cl), it is highly probable that both the Heck and Sonogashira couplings of this compound would proceed with high selectivity at the C-Br bond. This selectivity allows for the synthesis of substituted styrenes and phenylacetylenes, respectively, while retaining the chlorine atom for potential subsequent transformations.

For the Heck reaction , coupling with an alkene such as styrene (B11656) in the presence of a palladium catalyst and a base would be expected to yield 1-(2-(tert-butyl)-4-chlorophenyl)-2-phenylethene.

For the Sonogashira coupling , reaction with a terminal alkyne like phenylacetylene, typically using a palladium catalyst, a copper(I) co-catalyst, and a base, would be anticipated to produce 1-(2-(tert-butyl)-4-chlorophenyl)-2-phenylethyne.

| Reaction | Coupling Partner | Typical Catalyst System | Expected Product |

|---|---|---|---|

| Heck Coupling | Styrene | Pd(OAc)2, PPh3, Et3N | 1-(2-(tert-butyl)-4-chlorophenyl)-2-phenylethene |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 1-(2-(tert-butyl)-4-chlorophenyl)-2-phenylethyne |

This table illustrates the potential applications of this compound in Heck and Sonogashira couplings based on general principles of reactivity.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, is a powerful tool in modern organic synthesis. libretexts.orgwikipedia.org The application of this reaction to sterically hindered substrates such as this compound presents a significant challenge. The bulky tert-butyl group ortho to the bromine atom can impede the approach of both the amine nucleophile and the palladium catalyst, thereby slowing down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Successful amination of such hindered aryl halides typically requires carefully optimized reaction conditions, including the use of specialized ligands that can facilitate the catalytic process. While the reactivity order of aryl halides in Buchwald-Hartwig amination is generally ArBr > ArCl, the steric hindrance in this compound makes the C-Br bond less accessible. wuxiapptec.com Nevertheless, the greater reactivity of the C-Br bond over the C-Cl bond would be expected to favor amination at the bromine-substituted position.

Research on analogous sterically hindered systems suggests that the choice of ligand is critical. For instance, bulky, electron-rich phosphine (B1218219) ligands are known to promote the challenging reductive elimination step in sterically demanding environments.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

| Parameter | Condition | Rationale |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)2) or Pd2(dba)3 | Common palladium precursors that are reduced in situ to the active Pd(0) species. |

| Ligand | XantPhos, tBuXPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination for hindered substrates. chemrxiv.orgresearchgate.netrsc.org |

| Base | Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs2CO3) | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. |

| Solvent | Toluene, Dioxane | Aprotic, non-polar, or weakly polar solvents are typically used to ensure the stability of the catalytic species. |

| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates. |

This table presents generalized conditions based on literature for similar sterically hindered substrates and is intended to be illustrative.

Nickel-Catalyzed Coupling Reactions (e.g., Kumada-Corriu)

Nickel-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, offer a cost-effective and often highly efficient alternative to palladium-based systems. arkat-usa.org These reactions typically involve the coupling of an organohalide with a Grignard reagent. In the case of this compound, a Kumada-Corriu reaction would likely proceed with high regioselectivity, favoring the reaction at the more reactive C-Br bond over the C-Cl bond. nih.gov

Recent studies have demonstrated the efficacy of ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butylmagnesium chloride, which could be a relevant transformation for substrates like this compound. rhhz.net A proposed mechanism for such a reaction involves a Ni(I)-Ni(III) catalytic cycle. rhhz.net The reaction is initiated by the reduction of a Ni(II) species by the Grignard reagent to form a Ni(I) intermediate. Oxidative addition of the aryl bromide to the Ni(I) center generates a Ni(III) species, which then undergoes reductive elimination to furnish the cross-coupled product and regenerate a Ni(I) species that continues the catalytic cycle. rhhz.net

The reaction conditions for nickel-catalyzed couplings of sterically hindered substrates often require careful optimization. The choice of nickel precursor, solvent, and temperature can significantly impact the yield and selectivity of the reaction.

Table 2: Illustrative Conditions for Nickel-Catalyzed Kumada Coupling of an Aryl Bromide

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Substrate with a reactive C-Br bond. |

| Grignard Reagent | Phenylmagnesium bromide | Nucleophilic coupling partner. |

| Nickel Catalyst | NiCl2·(H2O)1.5 | Precursor to the active nickel catalyst. rhhz.net |

| Solvent | Tetrahydrofuran (THF) | Common solvent for Grignard reactions and nickel catalysis. |

| Temperature | -10 °C to room temperature | Milder conditions may be sufficient and can improve selectivity. |

This table is a hypothetical representation of a Kumada coupling with this compound based on similar reactions in the literature.

Influence of Steric Hindrance from the tert-Butyl Group on Cross-Coupling Efficiency

The tert-butyl group at the ortho position to the bromine atom in this compound exerts a profound steric influence on its reactivity in cross-coupling reactions. rsc.orgorganic-chemistry.org This steric bulk can hinder the oxidative addition of the palladium or nickel catalyst to the C-Br bond, which is a critical step in the catalytic cycle. Consequently, reactions involving this substrate often require more forcing conditions (higher temperatures, longer reaction times) and specialized catalytic systems to achieve reasonable efficiency.

The steric hindrance also affects the subsequent steps of the cross-coupling process, such as transmetalation and reductive elimination. The bulky environment around the metal center can make it difficult for the incoming nucleophile to displace the halide on the metal and for the final C-C or C-N bond to form and release the product. This can lead to lower yields and the potential for side reactions.

Research has shown that for sterically demanding aryl-alkyl Suzuki-Miyaura couplings, specialized ligands are necessary to overcome the steric barrier. For instance, the use of a Pd-AntPhos catalyst has been shown to be effective for the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, a transformation that is challenging due to steric hindrance. rsc.org

Ligand Design and Optimization for Hindered Substrates (e.g., bulky phosphine ligands like SPhos)

The successful cross-coupling of sterically hindered substrates like this compound is highly dependent on the design and selection of appropriate ligands for the metal catalyst. chemrxiv.org Bulky, electron-rich phosphine ligands are particularly effective in promoting these challenging transformations. These ligands stabilize the catalytically active monoligated metal species, facilitate the difficult oxidative addition step, and promote the final reductive elimination.

Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and other related biaryl phosphines like XPhos, are designed to have both significant steric bulk and strong electron-donating properties. organic-chemistry.org The steric bulk of these ligands creates a large "bite angle" which can accelerate reductive elimination, a step often slowed by steric congestion around the metal center. Their electron-rich nature enhances the rate of oxidative addition of the aryl halide to the metal center.

The optimization of reaction conditions often involves screening a variety of these bulky phosphine ligands to identify the one that provides the best balance of reactivity and selectivity for a particular substrate and coupling partner.

Table 3: Common Bulky Phosphine Ligands for Cross-Coupling of Hindered Aryl Halides

| Ligand | Structure | Key Features |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky biarylphosphine with strong electron-donating properties. |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly bulky and electron-rich, effective for a wide range of cross-coupling reactions. organic-chemistry.org |

| tBuXPhos | 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl | Features a very bulky di-tert-butylphosphino group, enhancing catalytic activity in challenging couplings. researchgate.netrsc.org |

| AntPhos | 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | A xanthene-based ligand with a large bite angle, known to be effective in sterically demanding couplings. rsc.org |

This table provides examples of ligands known to be effective for sterically hindered substrates and their general characteristics.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is primarily centered on the reactivity of the aryl halide moieties. Direct oxidation of the aromatic ring is generally difficult due to the deactivating effect of the halogen substituents. However, the tert-butyl group could potentially be a site for oxidation under harsh conditions, though this is not a common transformation.

More relevant is the reduction of the carbon-halogen bonds. The C-Br bond is more susceptible to reduction than the C-Cl bond. A variety of methods can be employed for the reductive dehalogenation of aryl halides. One such method involves the use of 2-propanol as a reductant and solvent, with cesium carbonate as a base and a radical initiator such as di-tert-butyl peroxide. organic-chemistry.orgorganic-chemistry.org This system can effectively reduce aryl bromides and iodides through a single-electron transfer (SET) mechanism with good functional group tolerance. organic-chemistry.orgorganic-chemistry.org Applying such a method to this compound would be expected to selectively reduce the C-Br bond, yielding 1-(tert-butyl)-4-chlorobenzene.

Catalytic hydrogenation is another common method for the reduction of aryl halides, often employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. researchgate.net This method can also exhibit selectivity for the reduction of bromides over chlorides. researchgate.net

Halogen Exchange Reactions and Interconversion Strategies

Halogen exchange reactions provide a pathway for the interconversion of aryl halides. For this compound, the most synthetically useful transformation would be a halogen-metal exchange, which typically involves the reaction of the aryl halide with an organolithium reagent. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, treatment with a reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would be expected to regioselectively displace the bromine atom, forming an aryllithium intermediate. nih.govthieme-connect.com This in situ generated organometallic species can then be trapped with various electrophiles to introduce a new functional group at the former position of the bromine atom.

The Finkelstein reaction, which involves the exchange of one halogen for another, is generally not applicable to aryl halides via a simple nucleophilic substitution mechanism. thieme-connect.de However, metal-catalyzed versions of this transformation have been developed.

Advanced Mechanistic Studies

Computational Modeling of Electronic and Steric Effects (e.g., DFT calculations for electron-withdrawing/donating groups)

Computational chemistry provides powerful tools for investigating the factors that control chemical reactivity. Density Functional Theory (DFT) is a widely used method to model the electronic structure and geometry of molecules, offering insights into both steric and electronic effects. mdpi.com

For this compound, DFT calculations can be used to:

Map Electron Density : Calculations can generate maps of the electron density on the aromatic ring. The positions with the highest electron density are the most nucleophilic and therefore most susceptible to attack by an electrophile.

Model the Arenium Ion Intermediate : The stability of the different possible sigma complexes (arenium ions) that can be formed upon electrophilic attack can be calculated. The pathway involving the most stable intermediate is generally the favored one.

Quantify Steric Hindrance : The steric bulk of the substituents can be quantified using parameters like buried volume (%VBur), which calculates the space occupied by a ligand or substituent. mdpi.com This allows for a quantitative assessment of how the tert-butyl group hinders approach to the ortho positions.

Visualize Electrostatic Potential : Mapping the electrostatic potential onto the molecule's surface can reveal electron-rich (negative potential) and electron-poor (positive potential) regions, guiding predictions of intermolecular interactions.

The table below summarizes the expected findings from a DFT analysis of the molecule, correlating computational parameters with their chemical interpretation.

| Computational Parameter | Chemical Interpretation | Predicted Effect on this compound |

| Calculated Atomic Charges | Indicates local electron density on each carbon atom of the ring. | Higher negative charge expected at positions ortho/para to the tert-butyl group and halogens, before steric considerations. |

| HOMO Lobe Distribution | The Highest Occupied Molecular Orbital (HOMO) indicates the region from which electrons are most likely to be donated. | The largest lobes of the HOMO are expected to be located over the most nucleophilic positions of the ring. |

| Transition State Energies | The activation energy for electrophilic attack at each position can be calculated. | The lowest activation energy will correspond to the fastest and therefore major reaction pathway. Attack at position 6 would have a high transition state energy due to steric clash. |

| Buried Volume (%VBur) | A quantitative measure of steric bulk. | The tert-butyl group would exhibit a large %VBur, confirming significant steric hindrance at position 6. |

Experimental Validation of Proposed Mechanisms (e.g., Competitive Experiments, Kinetic Studies)

Computational predictions must be validated by experimental data. Competitive experiments and kinetic studies are two key methods for probing reaction mechanisms and substituent effects.

Competitive Experiments are designed to determine the relative reactivity of different substrates. For instance, a reaction could be run with an equimolar mixture of this compound and a reference compound like 1,4-dichlorobenzene, using a limited amount of the electrophile. By analyzing the product ratio, one can determine whether the combination of the tert-butyl and bromo groups makes the target molecule more or less reactive than the reference. This provides a direct measure of the net activating or deactivating effect of the substituents.

Kinetic Studies involve measuring the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature). This can establish the reaction's rate law, which provides insight into the number and type of molecules involved in the rate-determining step. For electrophilic aromatic substitution, the rate is typically dependent on the concentration of both the aromatic substrate and the electrophile. By measuring the activation parameters (enthalpy and entropy of activation), one can further characterize the transition state and support a proposed mechanism.

Investigation of Radical and Ionic Intermediates (e.g., Photodissociation Studies)

While many reactions of substituted benzenes involve ionic intermediates (arenium ions), the presence of carbon-halogen bonds opens the possibility of reactions proceeding through radical intermediates, particularly under photochemical conditions. researchgate.net

Ionic Intermediates : In electrophilic aromatic substitution, the key intermediate is the arenium ion, a carbocation where the aromaticity of the ring is temporarily broken. The stability of this intermediate is crucial. Alkyl groups like tert-butyl stabilize carbocations, while halogens can provide stabilization through resonance. libretexts.orglumenlearning.com

Radical Intermediates : The C-Br and C-Cl bonds can undergo homolytic cleavage (breaking to give one electron to each atom) when exposed to sufficient energy, such as UV light, to form radical intermediates. libretexts.org The formation of radicals is often the initiation step in a chain reaction. researchgate.net

Photodissociation Studies are experimental techniques used to study the fragmentation of molecules following light absorption. In a technique like photofragment translational spectroscopy, a beam of molecules is irradiated with a laser pulse. The resulting fragments are detected, and their mass, kinetic energy, and angular distribution are measured. nih.govrsc.org Such a study on this compound could reveal:

The relative likelihood of C-Br versus C-Cl bond cleavage.

The energy required for bond dissociation.

The stability of the resulting aryl and halogen radicals.

Whether the tert-butyl group undergoes secondary fragmentation, a known pathway for energized tert-butyl radicals. nih.govrsc.org

Halogen Bonding Interactions and Their Influence on Reactivity

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), attracting a nucleophilic species (a Lewis base). acs.org This occurs because a covalently bonded halogen atom has an anisotropic distribution of electron density, resulting in a region of positive electrostatic potential (a σ-hole) on the side opposite the covalent bond. nih.gov

The bromine and chlorine atoms in this compound can act as halogen bond donors. These interactions can influence the molecule's reactivity in several ways:

Interaction with Solvents : In solution, halogen bonding with a Lewis basic solvent could affect the solubility and electronic properties of the substrate.

Interaction with Reagents : A reagent that can act as a halogen bond acceptor (e.g., a Lewis base or an anion) could be drawn towards the halogen atom. This interaction might pre-organize the reactants, potentially influencing the regioselectivity or rate of a subsequent reaction.

Solid-State Chemistry : In the solid state, halogen bonding is a key interaction for directing the assembly of molecules into specific crystal structures (crystal engineering).

The strength of a halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov Therefore, the bromine atom on the molecule would be expected to form stronger halogen bonds than the chlorine atom. Investigating these interactions can provide a more nuanced understanding of the molecule's behavior in different chemical environments.

Strategic Applications in Modern Organic Synthesis

Precursor in Pharmaceutical Research and Drug Discovery

In the quest for new therapeutic agents, chemical intermediates that allow for the precise and controlled assembly of complex molecules are indispensable. 2-Bromo-1-(tert-butyl)-4-chlorobenzene serves as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the ability to participate in sequential cross-coupling reactions, where the more reactive bromo group can be functionalized first, leaving the chloro group available for a subsequent transformation. This step-wise approach is crucial for building the intricate scaffolds found in many modern drugs.

The bulky tert-butyl group plays a significant role by influencing the molecule's physical properties, such as increasing solubility in organic solvents, which facilitates its use in various reaction conditions. Furthermore, this steric bulk can direct the regioselectivity of subsequent reactions and can be a key feature for modulating the pharmacokinetic profile of a final drug candidate. While specific, publicly disclosed API syntheses directly employing this compound are limited, its structural motifs are present in various developmental compounds. Its value lies in its potential to act as a foundational scaffold, as demonstrated by the widespread use of similar bromo-tert-butyl aromatic compounds in synthesizing a range of therapeutic agents.

Building Block for Agrochemicals Development

The development of new pesticides, herbicides, and fungicides relies on the synthesis of novel organic molecules with high efficacy and target specificity. Aryl halides are fundamental precursors in the agrochemical industry, and this compound offers distinct advantages for creating new active ingredients. The presence of two different halogens allows for selective functionalization, enabling the creation of diverse molecular libraries for screening and optimization.

For instance, the bromo position can be selectively coupled with various organic fragments through palladium-catalyzed reactions to build a core structure. The remaining chloro group can then be substituted or modified in a later step to fine-tune the biological activity of the final product. The tert-butyl group can enhance the compound's lipophilicity, which may improve its penetration through plant cuticles or insect exoskeletons, and can also contribute to the metabolic stability of the agrochemical in the environment.

Development of Catalytic Ligands for Transition Metal Chemistry

Transition metal catalysis is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being particularly prominent. The efficiency and selectivity of these catalysts are highly dependent on the structure of the ligands coordinated to the metal center. This compound is an ideal precursor for synthesizing sophisticated phosphine-based or N-heterocyclic carbene (NHC) ligands.

The synthesis of such ligands often involves the formation of new carbon-phosphorus or carbon-nitrogen bonds at the aromatic ring. The bromo position of this compound can be readily converted into a phosphine (B1218219) group. The bulky tert-butyl substituent is a highly desirable feature in ligand design, as it creates a sterically demanding environment around the metal center. This steric hindrance can promote the reductive elimination step in the catalytic cycle and help stabilize the active monoligated palladium(0) species, leading to higher catalytic activity, particularly in challenging couplings involving unreactive aryl chlorides. This makes ligands derived from this scaffold particularly promising for use in palladium-catalyzed reactions, including asymmetric synthesis where precise steric control is essential.

Below is a table illustrating the principle of regioselective Suzuki-Miyaura coupling, a key reaction for modifying this building block. The reaction preferentially occurs at the more reactive C-Br bond.

| Reactant A | Reactant B | Catalyst System | Product of Selective C-Br Coupling |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ / Base | 2-Aryl-1-(tert-butyl)-4-chlorobenzene |

This table represents a typical, expected outcome based on established principles of palladium catalysis.

Integration into Advanced Materials Science

The unique electronic and physical properties of custom-designed organic molecules are driving innovation in materials science, particularly in the field of organic electronics.

Functional Monomer Synthesis for Specialty Polymers

This compound can serve as a functional monomer or a precursor to monomers for the synthesis of specialty polymers. The two halogen sites allow it to be incorporated into polymer chains via step-growth polymerization methods, such as Suzuki or Heck polycondensation. Polymers containing the bulky tert-butylphenyl moiety often exhibit enhanced solubility, improved thermal stability, and distinct morphological properties. These characteristics are critical for solution-processable polymers used in advanced coatings, membranes, or electronic applications. The controlled, stepwise reaction at the bromo and chloro positions allows for the synthesis of well-defined block copolymers with tailored properties.

Precursor for Organic Semiconductors and Electronic Materials

In the field of organic electronics, materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) require careful molecular design to optimize charge transport and photophysical properties. The 1-tert-butyl-4-chlorophenyl moiety, which can be readily accessed from this compound, is a valuable component in the synthesis of organic semiconductors.

The bulky tert-butyl group is known to disrupt intermolecular π-π stacking in the solid state. This can be advantageous in preventing aggregation-caused quenching of fluorescence in OLED emitters, leading to higher device efficiencies. In OFETs, the steric hindrance can influence the molecular packing in thin films, which in turn affects charge carrier mobility. The compound's ability to undergo selective cross-coupling reactions allows for its integration into larger π-conjugated systems, forming the core of new materials for next-generation flexible displays, lighting, and sensors.

The table below outlines the key structural features of this compound and their strategic importance in various applications.

| Structural Feature | Chemical Property | Strategic Application(s) |

| Bromo Group | High reactivity in Pd-catalyzed cross-coupling | Primary site for initial molecular elaboration (Pharmaceuticals, Agrochemicals, Materials) |

| Chloro Group | Lower reactivity than bromo group | Secondary site for subsequent functionalization, enabling multi-step synthesis |

| tert-Butyl Group | Steric bulk, increases solubility | Directing regioselectivity, enhancing ligand performance, improving material processability, preventing aggregation in semiconductors |

| Aromatic Ring | Rigid scaffold, electronically tunable | Core framework for drugs, agrochemicals, ligands, and π-conjugated materials |

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. mdpi.commdpi.com DFT calculations for 2-Bromo-1-(tert-butyl)-4-chlorobenzene involve solving the Schrödinger equation by approximating the electron density, which in turn allows for the determination of various molecular properties. nih.gov The selection of an appropriate functional and basis set, such as B3LYP/6-311++G(d,p), is a critical first step in ensuring the reliability of the calculated results. mdpi.comnih.gov

DFT is employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in this compound. This process finds the minimum energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is fundamental for all subsequent computational analyses. The electronic structure, detailing the distribution of electrons within the molecule, is also elucidated, offering insights into the molecule's polarity and charge distribution.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-C (tert-butyl) Bond Length | ~1.54 Å |

| C-C-C (aromatic) Bond Angle | ~120° |

| C-C-Br Bond Angle | ~120° |

| C-C-Cl Bond Angle | ~120° |

Note: The values in this table are illustrative of typical DFT predictions for similar structures and are not based on specific published results for this molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net

From the HOMO and LUMO energies, a suite of reactivity descriptors can be calculated. nih.gov These quantum chemical parameters help to quantify and predict the molecule's behavior in chemical reactions. nih.gov

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ). nih.gov

Fukui functions are also calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. globalresearchonline.net Another descriptor, the Average Local Ionization Energy (ALIE) , can be mapped onto the molecule's surface to pinpoint the regions from which an electron is most easily removed, often indicating sites susceptible to electrophilic attack.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -0.8 |

| Energy Gap | ΔE | 5.7 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 0.8 |

| Electronegativity | χ | 3.65 |

| Chemical Hardness | η | 2.85 |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction involving this compound. By identifying the transition state structures, it is possible to calculate the activation energy barrier (ΔG‡), which is the energy required to initiate the reaction. diva-portal.org This information is vital for predicting reaction rates and understanding reaction mechanisms.

Furthermore, DFT can be used to compute key thermodynamic parameters. nih.gov By performing frequency calculations on the optimized geometry, it is possible to determine the molecule's enthalpy (H), entropy (S), and Gibbs free energy (G) at a given temperature. nih.gov These parameters are crucial for predicting the spontaneity and equilibrium position of a reaction.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. DFT calculations can predict the NLO properties of this compound by computing its molecular polarizability (α) and first-order hyperpolarizability (β). mdpi.comresearchgate.net A high hyperpolarizability value suggests a significant NLO response, which is often associated with molecules that have a large dipole moment and a small HOMO-LUMO gap, facilitating intramolecular charge transfer. researchgate.netresearchgate.net The calculated values for dipole moment (μ), polarizability, and hyperpolarizability indicate the potential of the molecule for NLO applications. mdpi.com

Table 3: Predicted NLO Properties of this compound

| Property | Symbol | Predicted Value |

|---|---|---|

| Dipole Moment | μ | ~2.5 D |

| Mean Polarizability | <α> | ~20 x 10-24 esu |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds.

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

While DFT calculations are powerful for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of this compound in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of the molecule and surrounding solvent molecules over time, based on classical mechanics force fields.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignments and Conformational Analysis

The analysis of the vibrational spectra of "2-Bromo-1-(tert-butyl)-4-chlorobenzene" can be inferred by studying related compounds such as 1-bromo-4-chlorobenzene (B145707) and other halogenated benzene (B151609) derivatives. researchgate.net The key vibrational modes expected for "this compound" are detailed below.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net For the trisubstituted benzene ring in "this compound," a series of sharp, medium-to-weak bands are expected in this region.

C-H Bending Vibrations: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide crucial information about the substitution pattern on the benzene ring. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern and are expected in the 900-675 cm⁻¹ region.

Carbon-Halogen Vibrations: The C-Br and C-Cl stretching vibrations are found in the fingerprint region of the IR spectrum. The C-Cl stretching vibration is generally observed in the range of 750-700 cm⁻¹, while the C-Br stretching vibration occurs at lower frequencies, typically between 650-395 cm⁻¹. researchgate.netresearchgate.net

Tert-Butyl Group Vibrations: The tert-butyl group will exhibit characteristic vibrations. These include C-H stretching modes around 2960 cm⁻¹ and C-H bending modes around 1365 cm⁻¹ (symmetric) and 1390 cm⁻¹ (asymmetric).

The table below summarizes the expected characteristic vibrational frequencies for "this compound" based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretching (tert-butyl) | ~2960 | Strong |

| C-H Bending (tert-butyl) | 1390, 1365 | Medium |

| C-C Ring Stretching | 1600 - 1400 | Medium to Strong |

| C-Cl Stretching | 750 - 700 | Strong |

| C-Br Stretching | 650 - 395 | Medium to Strong |

| Out-of-plane C-H Bending | 900 - 675 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations and carbon-halogen bonds often give rise to strong Raman signals. Conformational analysis, particularly concerning the orientation of the bulky tert-butyl group relative to the benzene ring, can also be investigated through vibrational spectroscopy, often aided by computational methods like Density Functional Theory (DFT) to predict stable conformers and their corresponding vibrational frequencies. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Dynamic Process Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the structural determination of "this compound."

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For "this compound," we expect signals from the aromatic protons and the tert-butyl group.

Tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. Due to the electron-withdrawing nature of the adjacent aromatic ring, this signal is expected to be in the range of 1.2-1.5 ppm. brainly.com

Aromatic Protons: The three protons on the benzene ring will exhibit a complex splitting pattern due to spin-spin coupling. Their chemical shifts will be influenced by the electronic effects of the bromo, chloro, and tert-butyl substituents. The proton ortho to the bromine atom is expected to be the most deshielded, appearing at the lowest field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group will produce a single signal, typically in the range of 30-35 ppm. The quaternary carbon of the tert-butyl group will appear around 35-40 ppm. docbrown.info

Aromatic Carbons: The six aromatic carbons will each give a distinct signal. The chemical shifts will be influenced by the attached substituents. The carbon atoms bonded to the bromine and chlorine atoms will be significantly affected, with their resonances appearing at characteristic chemical shifts. The carbon attached to the bromine atom is expected to be at a lower field than the carbon attached to the chlorine atom.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for "this compound" based on data from similar compounds.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-Butyl | ¹H | 1.2 - 1.5 | Singlet |

| Aromatic Protons | ¹H | 7.0 - 7.6 | Multiplet |

| Methyl (tert-butyl) | ¹³C | 30 - 35 | - |

| Quaternary (tert-butyl) | ¹³C | 35 - 40 | - |

| Aromatic Carbons | ¹³C | 120 - 155 | - |

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and confirm the connectivity of the molecule. Dynamic processes, such as the rotation of the tert-butyl group, can also be studied using variable temperature NMR experiments.

Mass Spectrometry Techniques (e.g., LC-MS) for Product Identification and Pathway Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

The mass spectrum of "this compound" will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.com Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 (75.8% and 24.2%, respectively). This will result in a complex isotopic cluster for the molecular ion peak (M, M+2, M+4).

Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer will provide clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of a methyl group (CH₃) from the tert-butyl group, leading to a [M-15]⁺ ion.

Loss of the entire tert-butyl group, resulting in a [M-57]⁺ ion. docbrown.info

Loss of a bromine radical (Br•) or a chlorine radical (Cl•).

Cleavage of the C-Br or C-Cl bond.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be invaluable for the analysis of "this compound" in complex mixtures, allowing for its separation from other components and its subsequent identification and quantification based on its retention time and mass-to-charge ratio. rsc.orgumb.edu LC-MS can be used to monitor reaction pathways, identify byproducts, and quantify the yield of the target compound in a synthetic process.

The table below summarizes the expected key mass spectrometric data for "this compound".

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₀H₁₂BrCl |

| Nominal Molecular Weight | 246 g/mol |

| Isotopic Pattern | Complex cluster of peaks at M, M+2, M+4 due to Br and Cl isotopes. |

| Key Fragment Ions (m/z) | [M-15]⁺ (loss of CH₃), [M-57]⁺ (loss of C₄H₉), [M-Br]⁺, [M-Cl]⁺ |

| Analytical Technique | LC-MS for separation, identification, and quantification in complex matrices. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-1-(tert-butyl)-4-chlorobenzene with high purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation to introduce the tert-butyl group using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃), followed by sequential halogenation. Bromination can be achieved using Br₂ in the presence of FeBr₃, while chlorination may employ Cl₂ or SOCl₂ under controlled conditions. Purification via column chromatography (hexane/EtOAc gradients) or recrystallization ensures high purity. Monitoring intermediate steps with TLC and verifying final product purity via GC-MS or HPLC is critical .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store the compound in airtight, grounded containers in a cool (<25°C), well-ventilated area away from heat and ignition sources. Use non-sparking tools during transfers. Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Avoid contact with strong oxidizers (e.g., peroxides) due to potential decomposition risks. Spills should be neutralized with inert absorbents and disposed of as halogenated waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 1.3–1.5 ppm for tert-butyl protons; δ 7.0–7.5 ppm for aromatic protons) and ¹³C NMR (δ 30–35 ppm for tert-butyl carbons; δ 120–140 ppm for aromatic carbons) confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M]⁺ at m/z ~246–248 for Br/Cl isotopes).

- IR Spectroscopy : Absence of C=O or O-H stretches rules out common impurities. Cross-referencing with literature data for analogous tert-butyl halogenated aromatics enhances reliability .

Advanced Research Questions

Q. How can competing side reactions during the halogenation of tert-butyl-substituted benzene derivatives be minimized?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce electrophilic over-substitution.

- Directed Halogenation : Use meta-directing groups (e.g., nitro) temporarily to guide bromine/chlorine placement, followed by deprotection.

- Reagent Selection : N-Bromosuccinimide (NBS) in CCl₄ minimizes polybromination. For chlorination, SOCl₂ with catalytic DMF ensures regioselectivity.

- In Situ Monitoring : TLC or inline UV-vis spectroscopy tracks reaction progress to halt at the desired mono-halogenated stage .

Q. What strategies resolve contradictions in reported NMR chemical shifts for halogenated tert-butylbenzenes?

- Methodological Answer :

- Solvent Standardization : Use deuterated solvents (e.g., CDCl₃) consistently to eliminate solvent-induced shift variations.

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison.

- 2D NMR : HSQC and HMBC experiments clarify coupling patterns and confirm assignment accuracy. Cross-reference with structurally similar compounds, such as 2-Bromo-1-chloro-4-isopropylbenzene, to identify systematic deviations .

Q. How to design experiments to study the steric effects of the tert-butyl group on reaction pathways?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., toluene derivatives) in nucleophilic aromatic substitution.

- X-ray Crystallography : Resolve the crystal structure to quantify steric bulk and torsional angles.

- Computational Modeling : Molecular dynamics (MD) simulations assess steric hindrance in transition states. For example, the tert-butyl group may impede access to the para position in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.